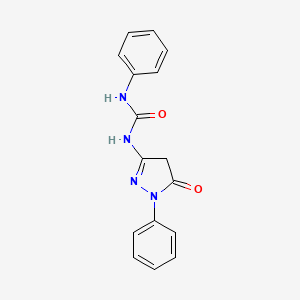![molecular formula C17H27NO2 B12003812 N-[(4-methoxyphenyl)methyl]nonanamide CAS No. 101832-19-3](/img/structure/B12003812.png)
N-[(4-methoxyphenyl)methyl]nonanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxyphenyl)methyl]nonanamide, also known as nonivamide, is a synthetic analog of capsaicin, the active component in chili peppers that gives them their heat. This compound is an amide of pelargonic acid and vanillylamine and is known for its pungent properties. It is commonly used in various applications, including as a flavoring agent, in topical analgesics, and in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(4-methoxyphenyl)methyl]nonanamide can be synthesized through the reaction of vanillylamine with nonanoic acid chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-methoxyphenyl)methyl]nonanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(4-methoxyphenyl)methyl]nonanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its effects on sensory neurons and pain pathways.
Medicine: Used in topical analgesics for pain relief and studied for its anti-inflammatory properties.
Industry: Employed as a flavoring agent in the food industry and as an active ingredient in pepper sprays
Wirkmechanismus
N-[(4-methoxyphenyl)methyl]nonanamide exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a member of the TRP family of ion channels and is found in sensory neurons. Activation of TRPV1 by this compound leads to an influx of calcium ions, resulting in membrane depolarization and the sensation of heat and pain. This mechanism is similar to that of capsaicin .
Vergleich Mit ähnlichen Verbindungen
N-[(4-methoxyphenyl)methyl]nonanamide is often compared to other capsaicinoids, such as capsaicin and dihydrocapsaicin. While all these compounds activate the TRPV1 receptor, this compound is less potent than capsaicin but has a longer-lasting effect. This makes it a preferred choice in certain applications where prolonged action is desired .
List of Similar Compounds
Capsaicin: The primary active component in chili peppers.
Dihydrocapsaicin: Another capsaicinoid with similar properties.
N-Vanillylnonanamide: A synthetic analog with similar TRPV1 activation properties
Eigenschaften
CAS-Nummer |
101832-19-3 |
|---|---|
Molekularformel |
C17H27NO2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]nonanamide |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-17(19)18-14-15-10-12-16(20-2)13-11-15/h10-13H,3-9,14H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
LAOPYCHFTQZMDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)NCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12003730.png)
![Ethyl 4-[(methylcarbamothioyl)amino]benzoate](/img/structure/B12003743.png)

![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12003751.png)


![2-methoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B12003766.png)

![5-(4-chlorophenyl)-4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003789.png)
![4-tert-butyl-N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B12003792.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12003798.png)

![1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl-](/img/structure/B12003810.png)

